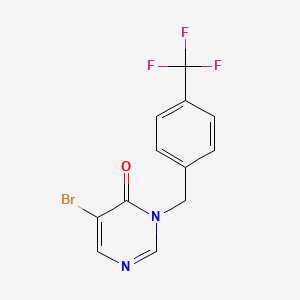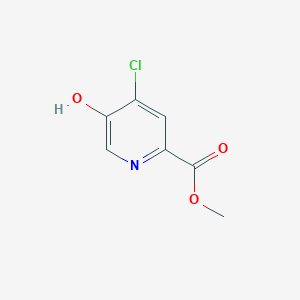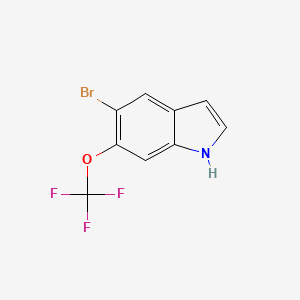
5-Bromo-3-(4-(trifluoromethyl)benzyl)pyrimidin-4(3h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-(4-(trifluoromethyl)benzyl)pyrimidin-4(3h)-one is a chemical compound that belongs to the pyrimidinone class. This compound is characterized by the presence of a bromine atom at the 5th position, a trifluoromethyl group attached to a benzyl moiety at the 4th position, and a pyrimidinone core. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(4-(trifluoromethyl)benzyl)pyrimidin-4(3h)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyrimidin-4-one and 4-(trifluoromethyl)benzyl bromide.
Nucleophilic Substitution: The 5-bromopyrimidin-4-one undergoes a nucleophilic substitution reaction with 4-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
5-Bromo-3-(4-(trifluoromethyl)benzyl)pyrimidin-4(3h)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidinone core.
Coupling Reactions: The trifluoromethylbenzyl group can participate in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR). Reaction conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used under inert atmosphere conditions.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrimidinone core.
Coupling Reactions: Products include biaryl or diaryl derivatives.
科学研究应用
5-Bromo-3-(4-(trifluoromethyl)benzyl)pyrimidin-4(3h)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Bromo-3-(4-(trifluoromethyl)benzyl)pyrimidin-4(3h)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
5-Bromo-2-(4-(trifluoromethyl)phenyl)pyrimidin-4(3h)-one: Similar structure but with a phenyl group instead of a benzyl group.
5-Bromo-3-(4-(trifluoromethyl)phenyl)pyrimidin-4(3h)-one: Similar structure but with a phenyl group at the 3rd position.
5-Bromo-3-(4-(trifluoromethyl)benzyl)pyridin-4(3h)-one: Similar structure but with a pyridinone core instead of a pyrimidinone core.
Uniqueness
The uniqueness of 5-Bromo-3-(4-(trifluoromethyl)benzyl)pyrimidin-4(3h)-one lies in its specific substitution pattern and the presence of both bromine and trifluoromethylbenzyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C12H8BrF3N2O |
|---|---|
分子量 |
333.10 g/mol |
IUPAC 名称 |
5-bromo-3-[[4-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one |
InChI |
InChI=1S/C12H8BrF3N2O/c13-10-5-17-7-18(11(10)19)6-8-1-3-9(4-2-8)12(14,15)16/h1-5,7H,6H2 |
InChI 键 |
PQBHWWBXPZDZQS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C=NC=C(C2=O)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13893982.png)
![N-[2-[[6-[(2-oxopyridin-1-yl)methyl]-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13893986.png)


![2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole](/img/structure/B13894010.png)
![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)


